molecular formula C21H18ClN3O3S B2657593 (4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione CAS No. 327074-74-8

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

Cat. No.: B2657593
CAS No.: 327074-74-8
M. Wt: 427.9
InChI Key: DQMUBRBHGWRZOV-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is a chemical hybrid compound featuring a methanethione core linked to a 3-chlorophenyl-substituted piperazine and a 4-nitrophenyl-functionalized furan ring. This specific molecular architecture, incorporating both electron-withdrawing substituents and heteroaromatic systems, is designed for investigating structure-activity relationships in medicinal chemistry, particularly in the development of kinase inhibitors . Compounds within this structural class have demonstrated significant research value in early-stage drug discovery for oncology, serving as key intermediates for synthesizing heteroaryl-substituted pyrrolopyridines and pyrrolopyrimidines, which are known to function as Janus kinase (JAK) inhibitors . The piperazine moiety contributes to favorable pharmacokinetic properties and receptor interaction, while the nitrophenylfuran component provides a rigid, planar heteroaromatic system often associated with targeting ATP-binding sites in various kinases . The integration of a chlorophenyl group enhances molecular recognition capabilities, potentially influencing both potency and selectivity profiles. This compound exemplifies a sophisticated scaffold for probing novel therapeutic targets, with research applications extending to the study of Cbl-b inhibitors for immune-oncology, where such heterocyclic hybrids show promise in modulating T-cell activation and anti-tumor immune responses . Its mechanism of action is hypothesized to involve interference with key signaling pathways through kinase inhibition, making it a valuable chemical probe for investigating cellular proliferation and immune checkpoint regulation .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-2-1-3-18(14-16)23-10-12-24(13-11-23)21(29)20-9-8-19(28-20)15-4-6-17(7-5-15)25(26)27/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMUBRBHGWRZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is a complex organic molecule notable for its diverse structural features, including a piperazine ring and a furan moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN3O3SC_{21}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 462.35 g/mol. The structure includes:

  • Piperazine Ring : Suggests psychoactive properties.
  • Furan Moiety : Associated with various biological activities.
  • Nitrophenyl Group : Known for its role in enhancing biological activity through electronic effects.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated potential against various bacterial strains.
  • Anticancer Properties : Initial in vitro studies suggest efficacy against certain cancer cell lines.
  • Neuropharmacological Effects : The piperazine component is linked to activities such as anxiolytic and antidepressant effects.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including:

  • Receptors : Binding to neurotransmitter receptors may modulate neurochemical pathways.
  • Enzymes : Inhibition or activation of enzymes involved in metabolic pathways can lead to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thionePiperazine and triazoleAntidepressant
6-(3-Oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)hexanalTriazole fused with pyridineAntifungal
5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-[1,2,4]thiazolo[3,2-b][1,3]triazol-6-olFuran and thiazole ringsAnticancer

The unique combination of the furan ring with the piperazine structure contributes to the distinct pharmacological profile of this compound.

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Studies :
    • In vitro assays demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cancer Cell Line Testing :
    • Cytotoxicity assays revealed that the compound induces apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
    • Mechanistic studies indicated that it may interfere with cell cycle progression.
  • Neuropharmacological Assessment :
    • Animal models indicated anxiolytic effects similar to those of standard anxiolytics.
    • Behavioral tests showed improved outcomes in models of depression.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Piperazine Substituent Furan Substituent Linker Group Reference
(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione (Target) 3-Chlorophenyl 4-Nitrophenyl Thiocarbonyl -
[5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione 4-Fluorophenyl 3-Chlorophenyl Thiocarbonyl
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl Unsubstituted (C-2) Carbonyl
[4-(3-Methylphenyl)piperazin-1-yl][5-(2,4-dichlorophenyl)furan-2-yl]methanethione 3-Methylphenyl 2,4-Dichlorophenyl Thiocarbonyl

Key Observations :

  • Electron-withdrawing vs. donating groups: The target compound’s 4-nitro group (strong electron-withdrawing) contrasts with the 4-fluoro (mild electron-withdrawing) in and the 4-amino (electron-donating) in . Nitro groups enhance polarity and may improve receptor binding but reduce membrane permeability.
  • Halogen effects : Chlorine (lipophilic) vs. fluorine (smaller, electronegative) influence LogP and metabolic stability. For example, the fluorophenyl analog in has XLogP3 = 5.4, whereas the target compound’s nitro group likely reduces LogP due to increased polarity.
  • Linker groups : Thiocarbonyl (C=S) in the target compound vs. carbonyl (C=O) in alter electronic properties. Thiocarbonyl is less polarizable but may enhance resistance to enzymatic degradation.

Calculated Physicochemical Properties

Property Target Compound (Inferred) [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione 4-(4-Aminophenyl)piperazin-1-ylmethanone
Molecular Formula C21H17ClN3O3S C21H18ClFN2OS C16H17N3O2
Molecular Weight (g/mol) ~424.9 400.9 283.3
XLogP3 ~4.8 5.4 ~2.1
Topological PSA (Ų) ~90 51.7 ~65
Hydrogen Bond Acceptors 6 4 5

Notes:

  • The target compound’s nitro group increases polarity, reducing LogP compared to the fluorophenyl analog.
  • Higher topological PSA (due to nitro and thiocarbonyl groups) suggests lower membrane permeability but improved solubility in polar solvents.

Q & A

Basic Research Question: What are the recommended synthetic routes and purification strategies for (4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione?

Answer:
The synthesis of this compound likely involves coupling a substituted piperazine with a nitrophenyl-furan moiety. A multi-step approach is recommended:

  • Step 1 : Prepare the 3-chlorophenylpiperazine intermediate via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 2 : Functionalize the furan-2-ylmethanethione core using a thiocarbonylation reaction under inert conditions to avoid oxidation .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Basic Research Question: How can researchers characterize the structural and electronic properties of this compound?

Answer:
Key techniques include:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the nitrophenyl and piperazine groups) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions. The 3-chlorophenyl group will show distinct aromatic splitting patterns, while the methanethione group may exhibit deshielding effects .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps and charge distribution, which influence reactivity .

Advanced Research Question: What experimental designs are suitable for assessing environmental stability and degradation pathways?

Answer:
Adopt a tiered approach inspired by long-term environmental studies :

  • Lab-scale stability tests : Expose the compound to UV light, varying pH (2–12), and microbial cultures (e.g., soil slurry). Monitor degradation via LC-MS/MS and identify metabolites .
  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity. Compare results with structurally similar compounds (e.g., fluorophenylpiperazine derivatives) to infer structure-activity relationships .
  • Field simulations : Deploy microcosms mimicking soil/water systems to study bioaccumulation and abiotic transformation under controlled conditions .

Advanced Research Question: How can contradictions in bioactivity data (e.g., conflicting IC50_{50}50​ values across studies) be resolved?

Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HEK-293 for receptor-binding assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Batch-to-batch consistency : Ensure synthetic batches are ≥98% pure (HPLC-validated) and characterized via elemental analysis .
  • Multivariate analysis : Apply ANOVA or machine learning to isolate confounding variables (e.g., temperature, incubation time) in dose-response datasets .

Advanced Research Question: What methodologies are effective for studying the compound’s interaction with biological targets (e.g., serotonin receptors)?

Answer:

  • Radioligand binding assays : Use 3H^{3}\text{H}-labeled 5-HT1A_{1A} or 5-HT2A_{2A} receptors in transfected CHO cells. Calculate KiK_i values via competitive displacement curves .
  • Molecular docking : Simulate binding poses using receptor crystal structures (PDB: 7E2Z). Prioritize piperazine and nitrophenyl groups as key pharmacophores .
  • Functional assays : Measure cAMP production or calcium flux in real-time to assess agonist/antagonist activity .

Basic Research Question: What safety protocols are critical for handling this compound in the laboratory?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent thione oxidation .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (based on analogous piperazine derivatives) .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid sulfur oxide emissions .

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